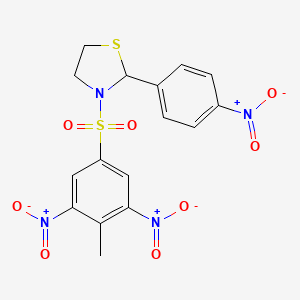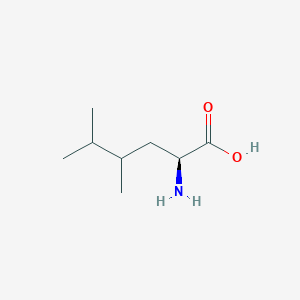
4,5-Dimethyl-L-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Norleucine, 4,5-dimethyl- (9CI) is a synthetic amino acid derivative with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is a modified version of norleucine, an amino acid that is structurally similar to leucine but with a different side chain. The modification involves the addition of methyl groups at the 4th and 5th positions of the norleucine molecule, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norleucine, 4,5-dimethyl- (9CI) typically involves the alkylation of norleucine or its derivatives. One common method is the use of alkyl halides in the presence of a strong base to introduce the methyl groups at the desired positions. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: Controlled temperatures ranging from 0°C to room temperature to ensure selective alkylation.
Industrial Production Methods
Industrial production of L-Norleucine, 4,5-dimethyl- (9CI) may involve more scalable processes such as continuous flow chemistry or the use of biocatalysts for regioselective methylation. These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Norleucine, 4,5-dimethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under microwave irradiation.
Major Products Formed
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted amino acids or peptides.
Scientific Research Applications
L-Norleucine, 4,5-dimethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential treatment for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of L-Norleucine, 4,5-dimethyl- (9CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the presence of functional groups. The compound may bind to active sites of enzymes, altering their activity and influencing metabolic processes. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
L-Norleucine, 4,5-dimethyl- (9CI) can be compared with other similar compounds such as:
Norleucine: The parent compound with a simpler structure and different biological activity.
Leucine: A naturally occurring amino acid with a branched side chain.
Isoleucine: Another branched-chain amino acid with distinct metabolic roles.
Valine: A branched-chain amino acid with similar properties but different side chain structure.
The uniqueness of L-Norleucine, 4,5-dimethyl- (9CI) lies in its modified side chain, which can confer unique chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
308807-11-6 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
VBGFCDFZIZPMLN-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)C(C)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


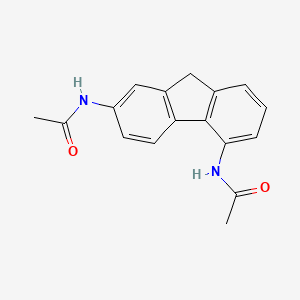
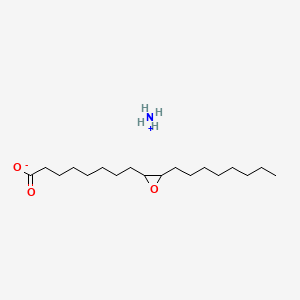


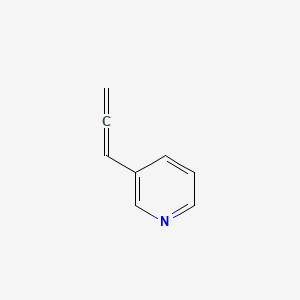
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
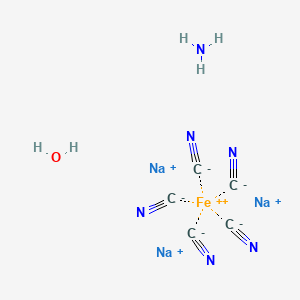
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
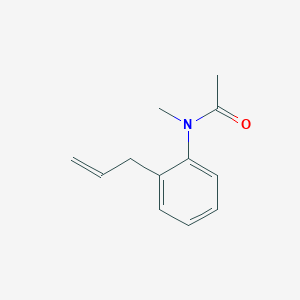
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
